N-(4-Amino-benzyl)-N-methyl-acetamide
Description
N-(4-Amino-benzyl)-N-methyl-acetamide is a substituted acetamide derivative characterized by a benzyl group bearing a primary amino substituent at the para-position and a methyl group on the acetamide nitrogen.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-[(4-aminophenyl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C10H14N2O/c1-8(13)12(2)7-9-3-5-10(11)6-4-9/h3-6H,7,11H2,1-2H3 |
InChI Key |
FXFDCWBVOCHWQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC1=CC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminobenzyl)-N-methylacetamide typically involves the reaction of 4-aminobenzylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of N-(4-Aminobenzyl)-N-methylacetamide can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: N-(4-Aminobenzyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reactions often involve halogenated compounds and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: N-(4-Aminobenzyl)-N-methylacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its amide functionality.
Medicine: N-(4-Aminobenzyl)-N-methylacetamide has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity and selectivity.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile component in material science.
Mechanism of Action
The mechanism by which N-(4-Aminobenzyl)-N-methylacetamide exerts its effects involves interactions with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, influencing their activity. Additionally, the benzylamine moiety can interact with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Benzyl/Aryl Group
- N-(4-Aminophenyl)acetamide (): This compound lacks the benzyl and methyl groups present in the target molecule. The primary amino group is directly attached to the phenyl ring. Its simpler structure may result in higher solubility in polar solvents compared to the target compound. However, the absence of the benzyl spacer could reduce its ability to interact with hydrophobic enzyme pockets .
- N-(2-Formyl-phenyl)-N-methyl-acetamide (Compound 13, ): Features a formyl group at the ortho position of the phenyl ring and a methyl group on the acetamide nitrogen. The electron-withdrawing formyl group may decrease electron density at the aromatic ring, affecting reactivity in electrophilic substitution reactions. This contrasts with the electron-donating amino group in the target compound, which could enhance resonance stabilization .
- N-(4-{[(4-Methoxybenzyl)amino]sulfonyl}phenyl)acetamide (): Contains a sulfonyl group and a methoxybenzyl substituent. These features may enhance binding affinity to proteins compared to the target compound’s amino-benzyl group .
Methyl Group Substitution on the Acetamide Nitrogen
- N-(3,4-Dimethoxy-benzyl)-N-methyl-acetamide derivatives (): Compounds such as 17d and 17e feature a methyl group on the acetamide nitrogen and dimethoxybenzyl substituents. This steric effect is shared with the target compound and may influence metabolic stability .
N-(4-Methoxybenzyl)acetoacetamide ():
Substitutes the acetamide with an acetoacetamide group, introducing a ketone functionality. This increases electrophilicity and reactivity toward nucleophiles, contrasting with the more stable acetamide group in the target compound .
Data Tables
Research Findings and Trends
Electron-Donating vs. Electron-Withdrawing Groups: Amino and methoxy groups (electron-donating) enhance resonance stabilization and hydrogen bonding, whereas formyl or sulfonyl groups (electron-withdrawing) increase reactivity toward nucleophiles .
Lipophilicity vs. Solubility: Bulky benzyl groups (e.g., methoxybenzyl in ) increase lipophilicity but may require polar substituents (e.g., amino groups) to maintain solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
